2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide

Overview

Description

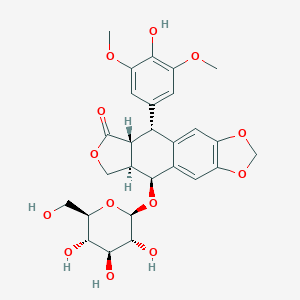

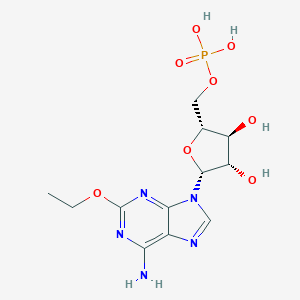

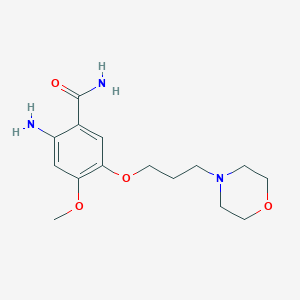

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide (AMMPB) is a chemical compound that has been studied for its potential applications in scientific research. AMMPB is a small molecule that is structurally similar to other benzamide compounds, and its synthesis and mechanism of action have been studied in detail.

Scientific Research Applications

Synthesis in Medicinal Chemistry

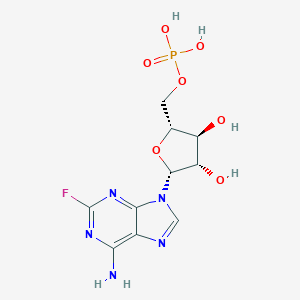

- 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide is utilized in the synthesis of Gefitinib, an anticancer drug, showing a pivotal role in medicinal chemistry (Jin, Chen, Zou, Shi, & Ren, 2005).

Role in Gastrokinetic Agents

- This compound has been explored for its potential as a gastrokinetic agent, showing effectiveness in enhancing gastric emptying, which is crucial in addressing certain gastrointestinal disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Biodegradable Polyesteramides

- In the field of polymer science, derivatives of this compound are used in the synthesis of biodegradable polyesteramides with pendant functional groups. This highlights its utility in creating advanced materials with specific biological applications (Veld, Dijkstra, & Feijen, 1992).

Anticancer and Analgesic Potential

- Derivatives of this compound have been synthesized and evaluated for their potential as anticancer and analgesic agents, underlining its significance in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

In-Vitro Cytotoxic Activity

- Novel derivatives of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide have been assessed for their in-vitro cytotoxic activities, indicating potential applications in cancer research (Dave, Gopkumar, Arvind, & Sridevi, 2012).

Antimicrobial Activities

- This compound has been explored for its antimicrobial activities, contributing to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Potential in Antioxidant Activities

- Research into the antioxidant activities of compounds related to 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide has been conducted, highlighting its relevance in the study of antioxidants (Yang, Peng, Yang, Li, Xiong, Zhao, & Ding, 2015).

Electrochemical Oxidation and Antioxidant Activity

- Electrochemical oxidation studies of amino-substituted benzamide derivatives, including this compound, provide insights into their antioxidant activity (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Discovery as PI3K Inhibitors and Anticancer Agents

- It has been a part of the discovery process for novel PI3K inhibitors and anticancer agents, demonstrating its importance in cancer therapeutics (Shao, Wang, Chen, Wang, Li, Li, Li, Yang, Mei, & Zhang, 2014).

Mechanism of Action

Mode of Action

The mode of action of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide are as follows :

The compound’s lipophilicity (Log Po/w) is 2.48 (iLOGP), indicating a moderate level of lipophilicity, which can impact its bioavailability .

properties

IUPAC Name |

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUBNPPCNQAACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469859 | |

| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

CAS RN |

246512-44-7 | |

| Record name | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide in the synthesis of Gefitinib?

A1: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide is a crucial precursor in the synthesis of Gefitinib [, ]. Both research papers describe its transformation into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, which subsequently undergoes a Dimroth rearrangement with 3-chloro-4-fluoroaniline to yield Gefitinib.

Q2: How is 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide synthesized?

A2: According to the research, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide is synthesized through a two-step process starting from 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile [, ]:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.